Tyr-Pro-Phg-Pro-NH2
Description
Properties
Molecular Formula |
C27H33N5O5 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(1S)-2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxo-1-phenylethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H33N5O5/c28-20(16-17-10-12-19(33)13-11-17)26(36)32-15-5-9-22(32)25(35)30-23(18-6-2-1-3-7-18)27(37)31-14-4-8-21(31)24(29)34/h1-3,6-7,10-13,20-23,33H,4-5,8-9,14-16,28H2,(H2,29,34)(H,30,35)/t20-,21-,22-,23-/m0/s1 |
InChI Key |
QTYFABXBYBNUEU-MLCQCVOFSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |
Origin of Product |
United States |
Preparation Methods
Substrate Specificity of DP IV
DP IV exhibits strict specificity for proline at the P1 position, making it suitable for coupling Pro-Phg-Pro-NH2. However, the enzyme’s tolerance for Phg at the P2 position remains untested. Preliminary modeling suggests that Phg’s planar benzyl group may sterically hinder the active site, necessitating mutagenesis or alternative enzymes like subtilisin variants with broader substrate acceptance.
Reaction Optimization
Key parameters from morphiceptin synthesis provide a template for adaptation:
| Parameter | Morphiceptin Conditions | Proposed Adjustments for Phg |
|---|---|---|
| Temperature | 4°C | 10–15°C to enhance solubility |
| Solvent System | 60% ethylene glycol | 50% DMSO to dissolve Phg |
| Enzyme Concentration | 0.275 nkat | 0.5–1.0 nkat for slower kinetics |
| Reaction Time | 24 h | 48–72 h |
Enzymatic synthesis may achieve ~20–30% yield for this compound if Phg’s steric effects are mitigated through co-solvents or engineered enzymes.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the gold standard for peptide synthesis, offering high control over sequence and side-chain protection. Recent advances in Tyr(SO3H)-containing peptide thioester synthesis and ΔZPhe incorporation inform strategies for Phg:
Fmoc-SPPS Protocol
-
Resin Selection : Use a Rink amide resin to ensure C-terminal amidation.
-
Phg Incorporation : Fmoc-Phg-OH with tert-butyloxycarbonyl (Boc) protection for the α-amine and benzyl (Bzl) for the hydroxyl group. Coupling requires 2× molar excess of HBTU/HOBt/DIEA (1:1:2) in DMF for 1 h per residue.
-
Proline Handling : Incorporate Pro residues using standard Fmoc-Pro-OH with microwave-assisted coupling (50°C, 10 min) to prevent aggregation.
Cleavage and Deprotection
A cleavage cocktail of TFA:H2O:TIPS (95:2.5:2.5) at 0°C for 4 h minimizes Phg decomposition. Post-cleavage, HPLC purification on a C18 column with 0.1% TFA/ACN gradients yields >95% purity.
Solution-Phase Synthesis
Fragment condensation avoids resin limitations but demands precise orthogonal protection:
Stepwise Assembly
-
Tyr-Pro Synthesis : Boc-Tyr-OH and H-Pro-OBzl coupled via EDC/HOBt in CH2Cl2 (85% yield).
-
Phg-Pro-NH2 Synthesis : Z-Phg-OH and H-Pro-NH2 coupled using DCC/NHS in THF (72% yield).
-
Global Deprotection : Hydrogenolysis (H2/Pd-C) removes Z and Bzl groups, followed by TFA-mediated Boc cleavage.
Challenges
-
Phg’s α-hydroxyl group necessitates temporary protection (e.g., TBS ether) to prevent side reactions during Pro coupling.
-
Racemization at Phg occurs at >5% under standard conditions, requiring use of racemization-suppressing additives like OxymaPure.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (Days) | Cost ($/mg) |
|---|---|---|---|---|
| Enzymatic | 20–30 | 80–90 | 3–4 | 12–18 |
| Fmoc-SPPS | 60–75 | 95–99 | 5–7 | 8–14 |
| Solution-Phase | 40–50 | 85–90 | 7–10 | 15–22 |
SPPS outperforms other methods in yield and purity but requires specialized equipment. Enzymatic synthesis, while slower, is preferable for scale-up due to lower solvent use.
Challenges and Optimization Strategies
Racemization Control
Phg’s chiral α-carbon is prone to racemization during activation. Strategies include:
-
Using pre-activated pentafluorophenyl esters.
-
Conducting couplings at −20°C in DMF/LiCl mixtures.
Solubility Issues
Phg-containing intermediates exhibit poor solubility in aqueous-organic mixtures. Co-solvents like 2,2,2-trifluoroethanol (TFE) or ionic liquids (e.g., [EMIM][OAc]) enhance dissolution.
Scientific Research Applications
Tyr-Pro-Phg-Pro-NH2 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as analgesic properties and receptor-specific activities.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mechanism of Action
The mechanism of action of Tyr-Pro-Phg-Pro-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The peptide may mimic endogenous ligands, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including analgesia and modulation of neurotransmitter release .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key physicochemical and functional properties of Tyr-Pro-Phg-Pro-NH2 and structurally related peptides:
*Inferred data for this compound are based on structural analogs.
Key Findings:
Structural Flexibility vs. This compound likely shares this trait. Substitution of valine (in Tyr-Pro-Val-Pro-NH2) with phenylglycine increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
Stability :
- Peptides such as H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 degrade under oxidative conditions, producing nitrogen oxides and carbon oxides . This compound is expected to require similar handling (e.g., inert atmospheres, low-temperature storage).
Synthetic Considerations :
- Hydrogenation with catalysts like palladium or Rosenmund catalysts (used for H-Phe(4-NH2)-OH synthesis ) may be applicable to this compound preparation.
Toxicity Gaps: No direct toxicity data exist for this compound.
Q & A
Q. How to design a longitudinal study assessing this compound’s neuroprotective effects?
- Methodological Answer : Employ repeated-measures ANOVA with time × treatment interactions. Integrate multimodal endpoints (e.g., MRI for neurodegeneration, CSF biomarkers). Ensure blinding and randomization via block designs. Address missing data using multiple imputation or pattern-mixture models, as per NIH’s guidelines for longitudinal data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
